1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride is a complex organic compound with significant chemical properties and potential applications in various scientific fields. It is classified under specialty chemicals and has the CAS registry number 93982-35-5. The compound's molecular formula is , and it has a molecular weight of approximately 567.46 g/mol. Its structure features two dipyridinium units linked by a butadiene moiety, incorporating benzoxazole derivatives which contribute to its unique properties.
The synthesis of 1,1'-[1,3-butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yields and purity.
The molecular structure of 1,1'-[1,3-butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride can be represented using various structural notations:
[Cl-].[Cl-].Cc2cc3nc(oc3cc2C[n+]1ccccc1)C=CC=Cc4nc5cc(C)c(cc5o4)C[n+]6ccccc6
InChI=1/C32H28N4O2.2ClH/c1-23-17-27-29(19-25(23)21-35-13-7-3-8-14-35)37-31(33-27)11-5-6-12-32-34-28-18-24(2)26(20-30(28)38-32)22-36-15-9-4-10-16-36;;/h3-20H,21-22H2,1-2H3;2*1H/q+2;;/p-2
The compound features:
This structure contributes to its electronic properties and potential reactivity.
The compound can participate in various chemical reactions typical of both its functional groups and structural features:
Reaction conditions such as temperature, solvent systems (e.g., polar vs. non-polar), and catalysts play significant roles in determining reaction pathways and products.
The mechanism of action for this compound largely depends on its interactions at the molecular level:
Data on specific interactions or biological activity would require further empirical studies.
Key physical properties include:
Chemical properties include:
Further analyses may include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
The compound has potential applications in:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4